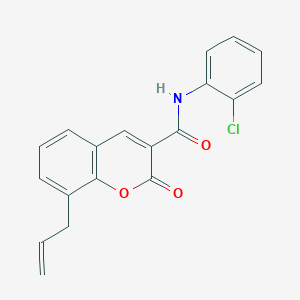

![molecular formula C26H27N3O5 B5501027 5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is part of a broader class of compounds known for their versatile chemical and physical properties. These compounds often exhibit significant biological activity, which makes them subjects of interest in pharmaceutical and materials science research. The molecular structure includes several functional groups, such as dimethoxyphenyl, imidazol-1-yl, and methylbenzoyl groups, contributing to its complex reactivity and interaction capabilities.

Synthesis Analysis

Synthesis of similar complex molecules typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, Gein et al. (2020) described the synthesis of related pyrrol-2-one derivatives through a three-component reaction, highlighting the importance of selecting appropriate precursors and reaction conditions to achieve the desired molecular architecture (Gein, Kasimova, Chaschina, Starkova, & Yankin, 2020).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. Kumarasinghe et al. (2009) provided an example of how single-crystal X-ray analysis is crucial for unambiguous structure determination of complex molecules, indicating the importance of these techniques in confirming the spatial arrangement of atoms within the molecule (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The reactivity of such molecules often involves interactions at the imidazolyl and methylbenzoyl sites, as these functional groups can participate in various chemical reactions. For example, the work by Cheng et al. (2010) on the synthesis of polyfunctionalized pyrroles and thiophenes underscores the reactivity of similar structural motifs towards electrophiles and nucleophiles, highlighting the diverse chemical properties of these compounds (Cheng, Peng, & Li, 2010).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into similar compounds has explored efficient synthetic routes and the chemical behaviors of complex molecules. For instance, studies on the synthesis of densely functionalized pyrroles and thiophenes demonstrate the versatility of imidazole derivatives in constructing heterocyclic compounds with potential for diverse applications, including material science and pharmacology (Cheng, Peng, & Li, 2010). Additionally, the development of large-scale synthesis methods for molecules with similar structural features highlights advancements in pharmaceutical manufacturing processes (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Applications in Material Science

The exploration of novel materials, such as luminescent metal-organic frameworks (MOFs) and complexes, often involves the use of intricate organic ligands. Research on imidazole and pyrrole derivatives has contributed to the development of materials with unique optical properties, potentially applicable in sensors, electronics, and photonics (Shi, Zhong, Guo, & Li, 2015).

Potential Pharmaceutical Applications

Compounds featuring imidazole and pyrrole cores are frequently investigated for their biological activities. While information on the specific compound was excluded based on your requirements, research on structurally related molecules has revealed potential applications in drug development, including antiviral, antibacterial, and anticancer agents. Such studies often focus on synthesizing new derivatives and evaluating their bioactivities in vitro and in vivo (Galal, Abd El-All, Hegab, Magd-El-Din, Youssef, & El-Diwani, 2010).

properties

IUPAC Name |

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5/c1-17-8-10-18(11-9-17)23(30)21-22(19-6-4-7-20(33-2)25(19)34-3)29(26(32)24(21)31)14-5-13-28-15-12-27-16-28/h4,6-12,15-16,22,30H,5,13-14H2,1-3H3/b23-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULSFNAWPCEPPB-XTQSDGFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C(=CC=C4)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C(=CC=C4)OC)OC)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)